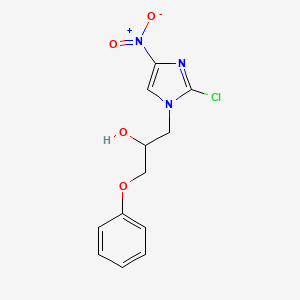

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol is a synthetic compound that features a unique combination of functional groups, including a chloro-nitro-imidazole moiety and a phenoxypropanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol typically involves multi-step organic reactions. One common route includes the nitration of 2-chloroimidazole, followed by the alkylation of the resulting nitroimidazole with 3-phenoxypropan-2-ol under basic conditions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The phenoxypropanol moiety can be hydrolyzed under acidic or basic conditions to yield corresponding phenol and propanol derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Amines, thiols, sodium hydride (NaH)

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed

Reduction: 1-(2-amino-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol

Substitution: 1-(2-substituted-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol

Hydrolysis: Phenol, 3-chloropropanol

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic synthesis, 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol serves as a valuable building block for the creation of more complex molecules. Its unique functional groups allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research has indicated that this compound may exhibit bioactive properties, particularly in antimicrobial and anticancer research:

- Antimicrobial Activity : Studies have suggested that imidazole derivatives can possess significant antimicrobial properties. The nitroimidazole structure is known for its ability to target anaerobic bacteria, making this compound a candidate for further exploration in treating infections caused by such pathogens .

- Anticancer Potential : The mechanism of action involves bioreductive activation in hypoxic conditions, which is particularly relevant in targeting tumor cells that thrive in low oxygen environments. This property has been investigated for its potential use in cancer therapies.

Medicine

The therapeutic implications of this compound are noteworthy:

- Targeting Specific Enzymes : The compound's structure allows it to interact with specific enzymes or receptors, potentially modulating their activity. This characteristic is being explored for developing new drugs aimed at various diseases, including cancer and inflammatory conditions .

Industrial Applications

In industrial contexts, this compound can be utilized in the development of new materials:

- Polymers and Coatings : The unique properties imparted by the phenoxypropanol backbone may lead to advancements in polymer chemistry, enabling the creation of materials with enhanced durability or specific functional characteristics .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-(2-chloro-4-nitro... | E. coli | 15 |

| 1-(2-chloro-4-nitro... | S. aureus | 18 |

Case Study 2: Cancer Targeting Mechanism

In another study focusing on hypoxic tumor cells, researchers demonstrated that the nitroimidazole moiety undergoes reduction under low oxygen conditions, leading to the formation of reactive intermediates that induce cellular damage selectively in cancer cells. This selectivity presents a promising avenue for targeted cancer therapies.

| Condition | Cell Viability (%) | Reactive Intermediate Formation |

|---|---|---|

| Normoxic | 85 | Low |

| Hypoxic | 30 | High |

Mecanismo De Acción

The mechanism of action of 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage cellular components. This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy. Additionally, the phenoxypropanol backbone may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-chloro-4-nitro-1H-imidazol-1-yl)acetic acid

- 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-2-propanol

- 1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxyethanol

Uniqueness

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

1-(2-chloro-4-nitro-1H-imidazol-1-yl)-3-phenoxypropan-2-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural composition that includes a chloro-nitro-imidazole moiety and a phenoxypropanol backbone, which may contribute to its bioactivity.

The compound's IUPAC name is 1-(2-chloro-4-nitroimidazol-1-yl)-3-phenoxypropan-2-ol, and it has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 857495-83-1 |

| Molecular Formula | C12H12ClN3O4 |

| Molecular Weight | 287.69 g/mol |

| InChI Key | KUQINYYOEJSFEP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitroimidazole moiety can undergo bioreductive activation under hypoxic conditions, resulting in the formation of reactive intermediates that can damage cellular components, making it a candidate for targeting hypoxic tumor cells in cancer therapy. Additionally, the phenoxypropanol backbone may modulate the activity of specific enzymes or receptors, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form toxic intermediates that can bind to DNA, resulting in cellular damage and death. For instance, similar nitroimidazole derivatives have been shown to be effective against various pathogens by generating reactive species upon reduction .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that nitro-containing compounds displayed potent activity against Gram-positive and Gram-negative bacteria. The reduction of the nitro group was critical for their antimicrobial action, as it led to the formation of reactive nitrogen species that interacted with bacterial DNA .

- Cancer Therapeutics : Another study explored the use of nitroimidazole derivatives in cancer treatment. The compounds were found to selectively target hypoxic tumor cells, enhancing their cytotoxic effects while sparing normal tissues .

Anticancer Activity

The anticancer potential of this compound is linked to its structural features that allow for selective targeting of cancer cells under low oxygen conditions. This selectivity is particularly advantageous in treating tumors that are often resistant to conventional therapies due to their hypoxic microenvironments.

Research Findings

Recent studies have highlighted the effectiveness of similar nitroimidazole derivatives in inhibiting tumor growth in animal models. These compounds showed promise in reducing tumor size and improving survival rates when combined with other chemotherapeutic agents .

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains through DNA interaction mechanisms |

| Anticancer | Targets hypoxic tumor cells; enhances cytotoxicity while minimizing normal tissue damage |

Propiedades

IUPAC Name |

1-(2-chloro-4-nitroimidazol-1-yl)-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O4/c13-12-14-11(16(18)19)7-15(12)6-9(17)8-20-10-4-2-1-3-5-10/h1-5,7,9,17H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQINYYOEJSFEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CN2C=C(N=C2Cl)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.